molecular formula C8H17Cl2N3 B1423035 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1306603-57-5

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B1423035
CAS No.: 1306603-57-5
M. Wt: 226.14 g/mol
InChI Key: JUJBXMMUFCUJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a high-purity chemical compound offered for research and development purposes, particularly in the field of pharmaceutical sciences and medicinal chemistry. This molecule features a 1-ethyl-1H-pyrazole core substituted with a propan-1-amine group at the 4-position, presented as a stable dihydrochloride salt to enhance its suitability for experimental use. The 1H-pyrazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in numerous commercially available drugs . Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and neuroprotective effects . The specific substitution pattern on this compound—an ethyl group at the N1 position and an aminopropyl chain at the C4 position—is of significant interest for structure-activity relationship (SAR) studies. The amine functionality provides a key site for molecular interaction, often forming crucial hydrogen bonds or salt bridges with biological targets, while the propyl linker offers conformational flexibility . Researchers utilize this compound and its analogs to probe new chemical space and investigate interactions with various enzymatic targets and receptors. This product is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJBXMMUFCUJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1)CC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The most common laboratory method involves a nucleophilic substitution reaction between 1-ethyl-1H-pyrazole and propan-1-amine . The process typically proceeds under controlled conditions with the following key steps:

  • Reaction Setup:
    The reaction is conducted in a suitable polar aprotic solvent such as ethanol or acetonitrile to facilitate nucleophilic attack.
  • Reagents:
    • 1-ethyl-1H-pyrazole (acting as the electrophile)
    • Propan-1-amine (nucleophile)
    • Catalysts or bases such as potassium carbonate or sodium hydride to enhance reactivity.
  • Conditions:

    • Reflux temperature (around 80-100°C)
    • Reaction time varies from several hours to overnight to ensure complete conversion.
  • Mechanism:
    The nucleophilic nitrogen in propan-1-amine attacks the electrophilic site on the pyrazole ring, forming the desired propan-1-amine derivative.

  • Purification:
    Post-reaction, the mixture is subjected to filtration, solvent removal, recrystallization, and drying to obtain the pure compound.

Industrial-Scale Synthesis

For large-scale production, the synthesis process is optimized for high yield, purity, and cost-efficiency:

Step Description Conditions Notes
1 Reactants mixing Continuous stirred tank reactors Precise control over temperature and stoichiometry
2 Nucleophilic substitution Elevated temperature (~100°C) Use of catalysts or phase transfer agents to improve yield
3 Purification Crystallization and filtration Ensures purity ≥ 95%
4 Salt formation Treatment with hydrochloric acid Produces the dihydrochloride salt for stability and solubility

The process involves rigorous quality control, including HPLC and NMR analysis, to meet pharmaceutical standards.

Data Tables of Preparation Methods

Method Reagents Solvent Catalyst Temperature Yield Purity Remarks
Laboratory nucleophilic substitution 1-ethyl-1H-pyrazole, propan-1-amine Ethanol or acetonitrile Potassium carbonate Reflux (~80-100°C) 70-85% ≥ 98% Suitable for small-scale synthesis
Industrial large-scale Same as above Solvent optimized for scale Phase transfer catalysts 100°C >90% ≥ 95% Emphasizes purification and salt formation

Research Findings and Optimization Strategies

Research indicates that reaction efficiency can be improved by:

Notes on Preparation Considerations

  • Purity Standards:
    The final product must meet purity standards (≥ 95%) for research or pharmaceutical use, necessitating purification steps like recrystallization or chromatography.

  • Salt Formation:
    Converting the free base to dihydrochloride enhances stability, solubility, and handling, especially for biological applications.

  • Environmental and Safety Aspects:
    Use of non-toxic solvents and catalysts, along with waste management protocols, is critical for sustainable manufacturing.

Summary of Key Research Findings

  • The nucleophilic substitution route is the most straightforward and widely adopted method for laboratory synthesis.
  • Scale-up involves process intensification techniques, such as continuous flow and catalyst optimization.
  • Purification and salt formation are essential to achieve the desired physicochemical properties.
  • Advanced methods like microwave-assisted synthesis and phase transfer catalysis can significantly improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research:
    • Recent studies have indicated that pyrazole derivatives exhibit potential anticancer properties. Research has shown that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
  • Neurological Studies:
    • The compound has been investigated for its neuroprotective effects. It may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Activity:
    • Various studies have demonstrated the antimicrobial properties of pyrazole derivatives, suggesting that this compound could be effective against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Biochemical Applications

  • Enzyme Inhibition:
    • The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or phosphatases, which are crucial in cancer metabolism and signaling .
  • Drug Development:
    • As a building block in drug synthesis, this compound serves as a precursor for more complex molecules aimed at treating various diseases, including inflammatory conditions and metabolic disorders .

Material Science Applications

  • Polymer Chemistry:
    • This compound can be utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices may enhance thermal stability or mechanical strength, making it suitable for advanced material applications .
  • Nanotechnology:
    • Emerging research suggests that pyrazole derivatives can be used in the development of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study TitleYearFocusFindings
Anticancer Activity of Pyrazole Derivatives2020Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar pyrazole compounds .
Neuroprotective Effects of Pyrazole Compounds2021NeurologyShowed potential benefits in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Synthesis and Characterization of Novel Polymers2022Material ScienceDeveloped polymers with enhanced properties by incorporating pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Heterocycle Core Substituents on Heterocycle Amine Structure Salt Form Key References
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride (Target) C₈H₁₆Cl₂N₃* ~210 (estimated) Pyrazole 1-Ethyl Primary (propan-1-amine) Dihydrochloride Inferred
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (1:1) C₁₁H₁₃Cl₂N₃ 258.15 Pyrazole 3-Chlorophenyl, 5-Ethyl Primary (pyrazol-4-amine) Hydrochloride (1:1)
1-[1-(2-Propyn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride C₇H₁₁Cl₂N₃ 208.09 Pyrazole 1-Propargyl Primary (methanamine) Dihydrochloride
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Pyrazole 1-Methyl Cyclopropanamine Dihydrochloride
1-(Thiazol-4-yl)propan-1-amine dihydrochloride C₆H₁₂Cl₂N₂S 215.14 Thiazole None Primary (propan-1-amine) Dihydrochloride
N-2-[2-(1H-1,2,3-Triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propan-1-amine dihydrochloride (Compound 16) C₁₇H₂₀Cl₂FN₇ 428.29 Pyrimidine 2-Triazole, 3-Fluorophenyl Primary (propan-1-amine) Dihydrochloride
Key Observations:

Heterocycle Core : The target compound’s pyrazole core distinguishes it from pyrimidine (Compound 16) and thiazole (Compound L003945) analogs. Pyrazoles generally exhibit higher metabolic stability compared to thiazoles, which contain sulfur and may engage in unique interactions .

Substituent Effects: The 1-ethyl group on the pyrazole in the target compound contrasts with the 1-propargyl group in and 1-methyl in . Bulkier substituents (e.g., ethyl vs. methyl) may influence steric hindrance and binding affinity in biological systems. Compound 16 () features a pyrimidine core with triazole and fluorophenyl substituents, contributing to a larger molecular weight (~428 vs.

Secondary amines (e.g., methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride in ) exhibit reduced polarity compared to primary amines, impacting pharmacokinetics.

Salt Form: Dihydrochloride salts (target, ) generally exhibit higher water solubility than monohydrochloride salts (e.g., ), favoring formulation in aqueous drug delivery systems.

Biological Activity

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, with the CAS number 1306603-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8H16ClN3
  • Molar Mass : 189.69 g/mol
  • Physical Form : Powder
  • Purity : Typically ≥ 95% .

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with propanamine under controlled conditions. The resulting product is purified to achieve the desired purity level.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The results showed effective inhibition zones, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). For example, compounds derived from pyrazole structures were shown to reduce cell viability significantly, indicating their potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in bacteria and cancer cells. The presence of the pyrazole ring enhances its interaction with biological targets, leading to the observed antimicrobial and anticancer effects .

Study on Antimicrobial Properties

In a comparative study involving several pyrazole derivatives, this compound was tested against common pathogens. The compound demonstrated an MIC range of 0.22 to 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Study on Anticancer Efficacy

A series of experiments evaluated the efficacy of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines significantly inhibited cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .

Data Table: Biological Activity Overview

Activity Type Tested Pathogen/Cancer Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
AnticancerA549 (lung cancer)<10 µM
AnticancerHT-1080 (fibrosarcoma)<10 µM

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves alkylation of pyrazole derivatives followed by amine functionalization. For example, a multi-step approach may include:

Alkylation: Reacting 1H-pyrazole with ethyl iodide under basic conditions to introduce the ethyl group at the 1-position .

Propan-1-amine introduction: Coupling the pyrazole intermediate with a propan-1-amine precursor via nucleophilic substitution or reductive amination.

Dihydrochloride formation: Treating the free base with hydrogen chloride in a solvent like ethanol or diethyl ether to precipitate the dihydrochloride salt .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (Reported)Reference
1Ethyl iodide, K₂CO₃, DMF, 80°C~75%
2Propan-1-amine, NaBH₄, MeOH~60%
3HCl gas, Et₂O>90%

How can spectroscopic methods be used to characterize this compound?

Methodological Answer:

  • NMR: Use ¹H and ¹³C NMR to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl/propyl chain integration .
  • Mass Spectrometry: ESI-MS (positive mode) should show a molecular ion peak at m/z 240.17 (M+H⁺) .
  • Infrared Spectroscopy: Look for N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
    Validation Note: Due to limited analytical data from suppliers, cross-validate with synthetic intermediates and purity assays .

What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at –20°C, protected from light and moisture. Classified as a non-combustible solid (storage code 13) .
  • Stability Testing: Perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH) to identify decomposition products via LC-MS .
    Safety Note: Follow WGK 3 guidelines for water hazard mitigation during disposal .

Advanced Research Questions

How can experimental design optimize synthesis yield and purity?

Methodological Answer:
Adopt a Design of Experiments (DoE) approach:

Factors: Vary temperature, solvent polarity, and reagent ratios.

Response Surface Methodology (RSM): Use central composite designs to model interactions between variables .

Validation: Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA).
Case Study: A similar pyrazole derivative achieved a 20% yield increase by optimizing solvent (DMF vs. THF) and reaction time .

What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • Reaction Path Analysis: Apply automated algorithms (e.g., GRRM) to explore possible degradation or metabolic pathways .
    Example: MD simulations of a related pyrazole amine revealed stable hydrogen bonding with kinase active sites, guiding in vitro testing .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

Data Triangulation: Compare results across assay types (e.g., cell-free vs. cell-based assays) and species models .

Batch Purity Analysis: Use LC-MS to rule out impurities (>98% purity required for reproducibility) .

Mechanistic Studies: Employ knock-out models or siRNA to isolate target-specific effects vs. off-pathway interactions .
Case Study: Discrepancies in IC₅₀ values for a similar compound were traced to differences in solvent (DMSO vs. saline) and cell line viability protocols .

What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

  • Membrane Technologies: Use nanofiltration (MWCO 200–300 Da) to remove unreacted precursors .
  • HPLC: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for baseline separation .
  • Crystallization: Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals for X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.